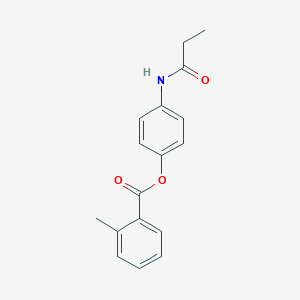![molecular formula C21H24N2O3 B267291 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267291.png)
2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as LY294002, is a synthetic compound that inhibits phosphatidylinositol 3-kinase (PI3K) activity. This compound has been widely used in scientific research to investigate the role of PI3K in various biological processes.
Mecanismo De Acción
2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide inhibits the activity of PI3K by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is a critical step in the activation of downstream signaling pathways such as Akt and mTOR.
Biochemical and Physiological Effects:
2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to inhibit cell growth, induce apoptosis, and decrease cell migration in various cell types. It has also been shown to reduce inflammation and improve insulin sensitivity in animal models of diabetes. However, the specific effects of 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide depend on the cell type and experimental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a potent and specific inhibitor of PI3K, which makes it a valuable tool for studying the role of PI3K in various biological processes. However, it is important to note that 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide may have off-target effects and can inhibit other kinases such as DNA-PK and mTOR. Additionally, the use of 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide may not fully recapitulate the effects of genetic knockdown or knockout of PI3K.
Direcciones Futuras
There are several future directions for the use of 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in scientific research. One area of interest is the investigation of the role of PI3K in aging and age-related diseases. Another area of interest is the development of more selective PI3K inhibitors that can target specific isoforms of the enzyme. Additionally, the combination of 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide with other inhibitors or chemotherapeutic agents may have synergistic effects in the treatment of cancer.
Métodos De Síntesis
2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide can be synthesized by the reaction of 2-isopropoxybenzoyl chloride with N-(4-pyrrolidinylcarbonyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-aminophenylboronic acid in the presence of a palladium catalyst to yield 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide.
Aplicaciones Científicas De Investigación
2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been widely used in scientific research to investigate the role of PI3K in various biological processes such as cell growth, survival, migration, and differentiation. It has been used to study the PI3K/Akt/mTOR signaling pathway in cancer, diabetes, and neurodegenerative diseases. 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been used to investigate the role of PI3K in immune cell function and inflammation.
Propiedades
Nombre del producto |
2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C21H24N2O3 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
2-propan-2-yloxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C21H24N2O3/c1-15(2)26-19-8-4-3-7-18(19)20(24)22-17-11-9-16(10-12-17)21(25)23-13-5-6-14-23/h3-4,7-12,15H,5-6,13-14H2,1-2H3,(H,22,24) |
Clave InChI |
ILUADIPZKLPPSU-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
SMILES canónico |
CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide](/img/structure/B267208.png)


![N-[3-(benzyloxy)phenyl]-2-furamide](/img/structure/B267212.png)


![N-[2-(allyloxy)phenyl]-2-phenylacetamide](/img/structure/B267217.png)



![N-[4-(acetylamino)phenyl]-2-(2-ethoxyethoxy)benzamide](/img/structure/B267226.png)
![N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B267228.png)
![2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B267230.png)
